Kinase Inhibitor Potential: Benchmarking Against Optimized Syk Inhibitor 9f
The imidazo[1,2-c]pyrimidine scaffold of the target compound is directly validated by the highly optimized Syk family kinase inhibitor 'compound 9f', which is built upon the same core structure [1]. This comparator provides a quantitative performance benchmark for this specific scaffold class. The data demonstrate the scaffold's ability to achieve potent, multi-target kinase inhibition and oral in vivo efficacy, a profile not consistently observed with other imidazopyrimidine regioisomers [1].
| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold validated by 'compound 9f' achieving IC50 = 4.2 nM (Syk) and IC50 = 5.0 nM (ZAP-70) [1] |
| Comparator Or Baseline | Original lead compounds: 1,2,4-triazolo[4,3-c]pyrimidine derivative 1 and 1,2,4-triazolo[1,5-c]pyrimidine derivative 2 |
| Quantified Difference | Significantly improved oral in vivo efficacy; compound 9f suppressed passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production in a mouse model upon oral administration, whereas the comparators exhibited poor oral efficacy [1] |
| Conditions | In vitro kinase assays; in vivo mouse model of IL-2 production |
Why This Matters
This data quantifies the value of the imidazo[1,2-c]pyrimidine core as a privileged scaffold for developing potent and orally bioavailable kinase inhibitors, justifying its selection over other imidazopyrimidine isomers for lead optimization programs.
- [1] Hirabayashi, A. et al. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorg. Med. Chem. 2008, 16, 9247-9260. View Source
